

Application Notes and Protocols: Solvent Red 149 for Fluorescent Nanoparticle Labeling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Solvent Red 149

Cat. No.: B1293832

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of fluorescently labeled nanoparticles is a cornerstone of modern biological imaging and drug delivery research. Effective tracking of nanoparticles in vitro and in vivo is critical for understanding their biodistribution, cellular uptake, and therapeutic efficacy. The ideal fluorescent tag must be bright, photostable, and remain securely associated with the nanoparticle carrier.

Solvent Red 149 (C.I. 674700) is a highly fluorescent dye belonging to the pyridine anthrone class.^[1] It exhibits a brilliant bluish-red fluorescence with exceptional thermal stability and high lightfastness, properties developed for demanding industrial applications in plastics and polymers.^{[2][3]} These characteristics make it a compelling candidate for use as a fluorescent tag in nanoparticle systems, particularly for long-term imaging studies where photobleaching is a concern. Its hydrophobic nature makes it well-suited for encapsulation within polymeric or lipid-based nanoparticles.^[4]

This document provides detailed application notes and protocols for the use of **Solvent Red 149** as a fluorescent tag for nanoparticles. It covers methods for physical encapsulation, characterization of the resulting fluorescent nanoparticles, and their application in cellular imaging.

Properties of Solvent Red 149

Understanding the physicochemical and photophysical properties of **Solvent Red 149** is essential for its successful application. While primarily used as an industrial colorant, its inherent fluorescence is advantageous for bio-imaging.[5]

Physicochemical Properties

The general properties of **Solvent Red 149** are summarized in the table below. Its insolubility in water and solubility in organic solvents dictate the choice of methods for nanoparticle loading. [4]

Property	Value	References
Chemical Name	6-(Cyclohexylamino)-3-N-methylanthrapyridone	[6][7]
CAS Number	21295-57-8 / 71902-18-6	[1]
Molecular Formula	C ₂₃ H ₂₂ N ₂ O ₂	[1]
Molecular Weight	358.43 g/mol	[1]
Appearance	Red powder	[1]
Solubility	Insoluble in water; Soluble in organic solvents (e.g., acetone, ethanol)	[4]
Heat Resistance	Up to 300°C	[3]
Light Fastness	Grade 6-7 (out of 8)	[3]

Photophysical Properties

The specific photophysical parameters of **Solvent Red 149** in various solvents are not extensively documented in publicly available literature. Researchers should experimentally determine these values in the relevant solvent and nanoparticle system. A general protocol for this characterization is provided in Section 5.1.

Parameter	Typical Solvent	Value (Placeholder)
Excitation Maximum (λ_{ex})	Dichloromethane	To be determined (TBD)
Emission Maximum (λ_{em})	Dichloromethane	To be determined (TBD)
Molar Extinction Coefficient (ϵ)	Dichloromethane	TBD
Fluorescence Quantum Yield (Φ_F)	Dichloromethane	TBD

Experimental Protocols

The hydrophobic nature of **Solvent Red 149** makes physical encapsulation the most straightforward and recommended method for labeling nanoparticles.

Protocol: Encapsulation of Solvent Red 149 in PLGA Nanoparticles

This protocol uses the single emulsion-solvent evaporation method to physically entrap **Solvent Red 149** within a poly(lactic-co-glycolic acid) (PLGA) matrix.

Materials:

- Poly(lactic-co-glycolic acid) (PLGA), e.g., 50:50 lactide:glycolide ratio
- **Solvent Red 149**
- Dichloromethane (DCM), HPLC grade
- Poly(vinyl alcohol) (PVA), 87-90% hydrolyzed
- Deionized (DI) water
- Phosphate-buffered saline (PBS), pH 7.4
- Probe sonicator or high-speed homogenizer
- Magnetic stirrer and stir bar

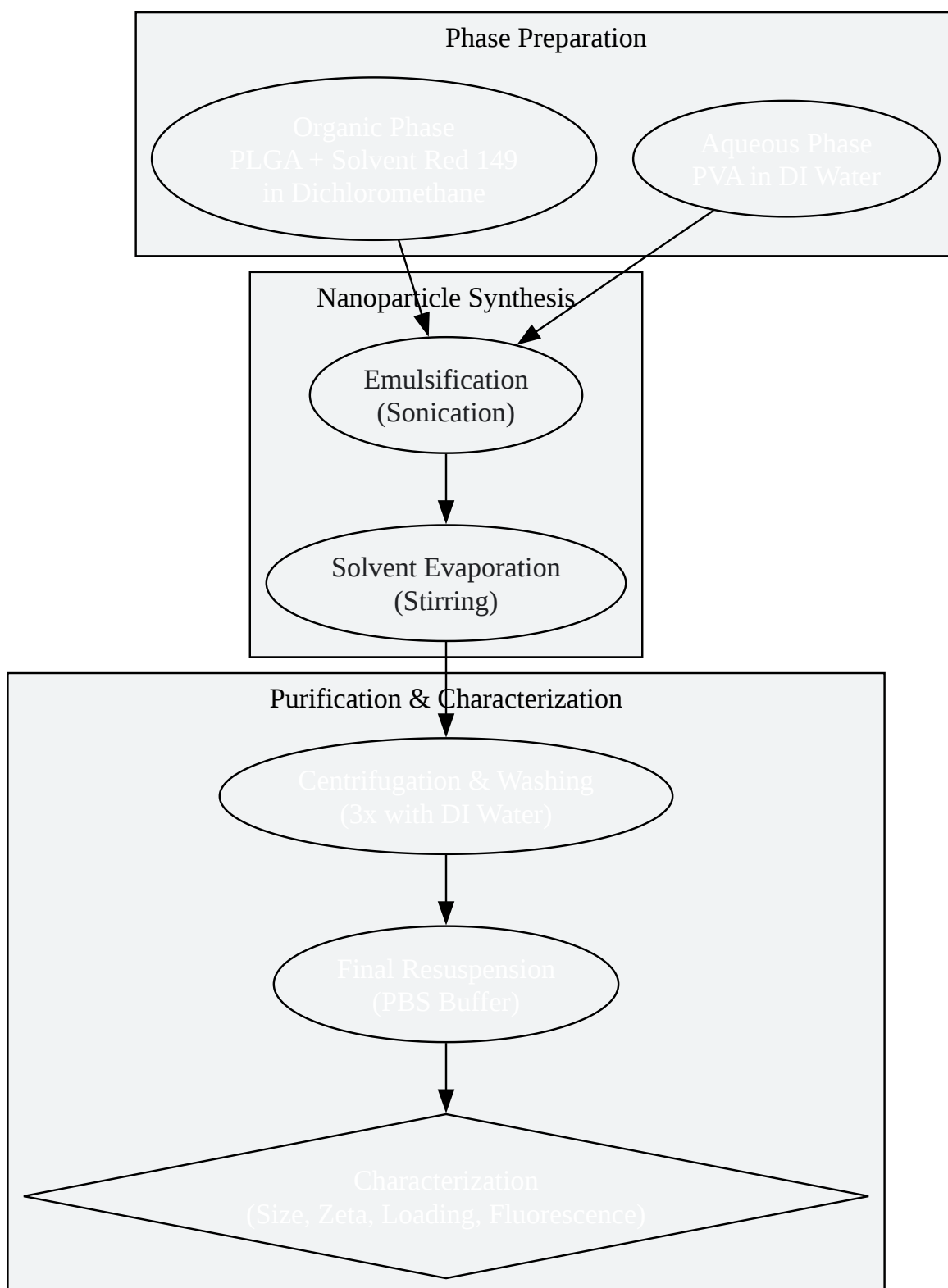
- Rotary evaporator (optional)
- Centrifuge capable of $>15,000 \times g$

Procedure:

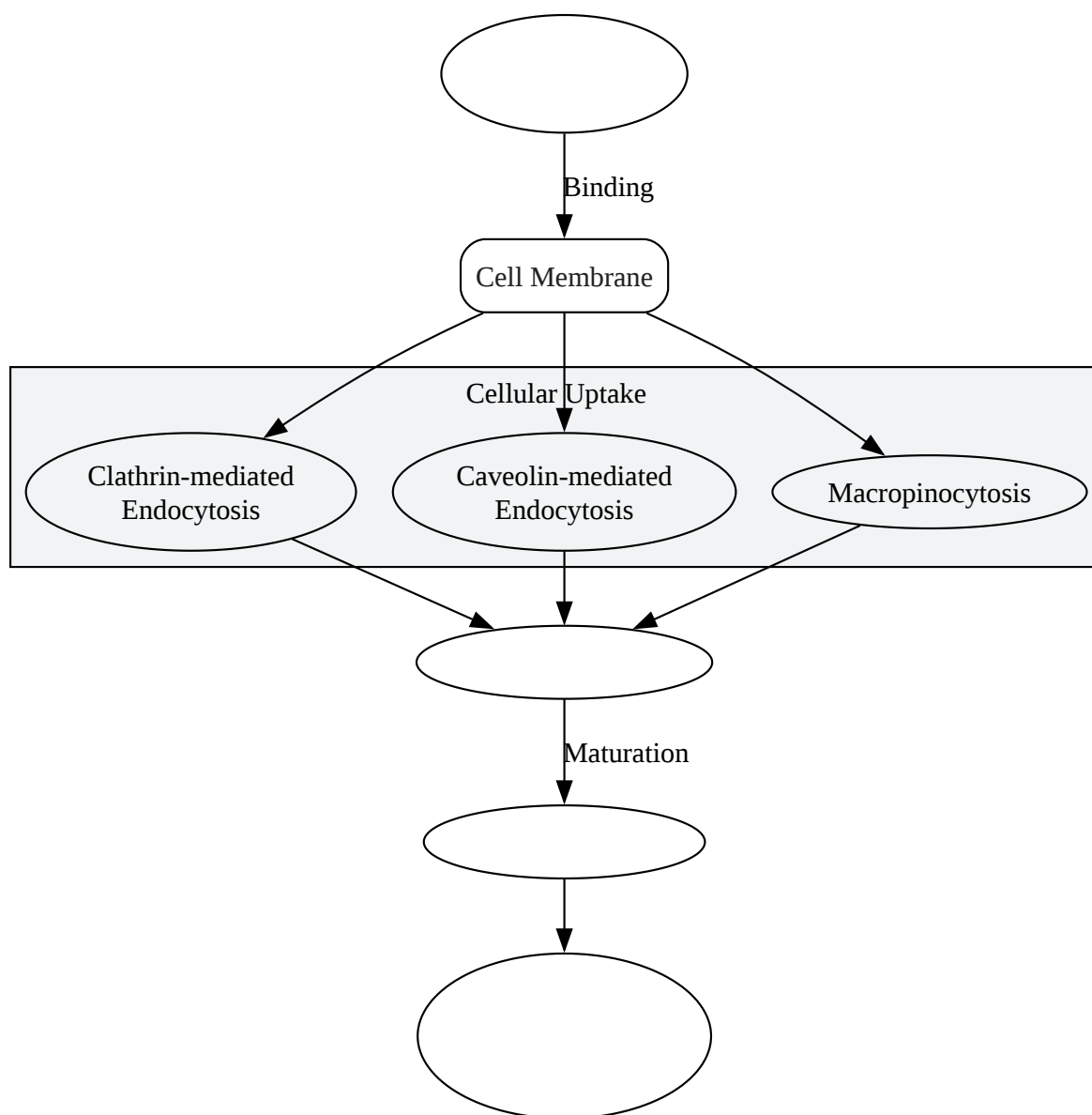
- Preparation of Organic Phase:
 - Dissolve 100 mg of PLGA in 4 mL of DCM in a glass vial.
 - Prepare a stock solution of **Solvent Red 149** in DCM (e.g., 1 mg/mL).
 - Add 100-500 μL of the **Solvent Red 149** stock solution to the PLGA solution. The amount can be varied to optimize dye loading. Mix until fully dissolved.
- Preparation of Aqueous Phase:
 - Prepare a 4% (w/v) PVA solution by dissolving 4 g of PVA in 100 mL of DI water. Heat to $\sim 80^{\circ}\text{C}$ while stirring to facilitate dissolution, then cool to room temperature.
- Emulsification:
 - Add the 4 mL of organic phase to 20 mL of the aqueous PVA solution.
 - Immediately emulsify the mixture using a probe sonicator on ice. Use a power output of $\sim 40\text{-}60 \text{ W}$, applying pulses (e.g., 5 seconds on, 10 seconds off) for a total sonication time of 2-4 minutes.
- Solvent Evaporation:
 - Transfer the resulting oil-in-water emulsion to a beaker with a magnetic stir bar.
 - Stir at room temperature for at least 4 hours (or overnight) in a fume hood to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
- Nanoparticle Purification:
 - Transfer the nanoparticle suspension to centrifuge tubes.

- Centrifuge at 15,000 x g for 20 minutes at 4°C.
- Carefully discard the supernatant, which contains residual PVA and free dye.
- Resuspend the nanoparticle pellet in 20 mL of cold DI water by vortexing or brief sonication.
- Repeat the centrifugation and washing steps two more times to ensure complete removal of impurities.
- Final Resuspension and Storage:
 - After the final wash, resuspend the nanoparticle pellet in a suitable buffer (e.g., PBS) or DI water.
 - Store the fluorescent nanoparticle suspension at 4°C, protected from light.

Visualization of Workflows and Pathways



[Click to download full resolution via product page](#)



[Click to download full resolution via product page](#)

Characterization Protocols

Protocol: Photophysical Characterization of Solvent Red 149

Objective: To determine the absorption and emission spectra of **Solvent Red 149**.

Materials:

- **Solvent Red 149**
- Spectroscopy-grade solvent (e.g., DCM, ethanol)
- UV-Vis Spectrophotometer
- Fluorometer
- Quartz cuvettes

Procedure:

- Prepare a dilute stock solution of **Solvent Red 149** in the chosen solvent (e.g., 0.1 mg/mL).
- Prepare a series of dilutions from the stock solution. For absorption, aim for an absorbance maximum between 0.1 and 1.0. For fluorescence, aim for an absorbance maximum below 0.1 to avoid inner filter effects.
- Absorption Spectrum:
 - Use the spectrophotometer to scan the absorbance of a diluted sample from ~300 nm to 700 nm.
 - Identify the wavelength of maximum absorbance ($\lambda_{\text{abs_max}}$).
- Emission Spectrum:
 - Set the excitation wavelength of the fluorometer to the determined $\lambda_{\text{abs_max}}$.
 - Scan the emission spectrum from ($\lambda_{\text{abs_max}} + 10$ nm) to ~750 nm.

- Identify the wavelength of maximum emission ($\lambda_{em_max_}$).

Protocol: Quantification of Dye Loading

Objective: To determine the encapsulation efficiency and loading content of **Solvent Red 149** in the nanoparticles. This protocol uses an indirect method.

Procedure:

- After the first centrifugation step in the purification protocol (Section 3.1, Step 5), carefully collect and combine all the supernatants from the washing steps.
- Using a UV-Vis spectrophotometer, measure the absorbance of the combined supernatant at the $\lambda_{abs_max_}$ of **Solvent Red 149**.
- Create a standard curve by measuring the absorbance of known concentrations of **Solvent Red 149** in the same wash solution (e.g., 4% PVA).
- Calculate the concentration, and thus the total mass, of free **Solvent Red 149** in the supernatant (Mass_free_dye).
- Calculate the Encapsulation Efficiency (EE%) and Loading Content (LC%) using the following formulas:
 - $EE (\%) = [(Total\ Initial\ Dye - Mass_free_dye) / Total\ Initial\ Dye] * 100$
 - $LC (\%) = [(Total\ Initial\ Dye - Mass_free_dye) / Total\ Mass\ of\ Nanoparticles] * 100$

Nanoparticle Size and Zeta Potential

The hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential) of the labeled nanoparticles should be measured using Dynamic Light Scattering (DLS).

Procedure:

- Dilute the final nanoparticle suspension in DI water or 10 mM NaCl solution.
- Analyze the sample using a DLS instrument according to the manufacturer's instructions.

- Aim for a particle size between 100-300 nm with a PDI < 0.2 for typical drug delivery applications.

Data Presentation

The following tables should be used to summarize the experimental data for clear comparison between different formulations or batches.

Table 1: Nanoparticle Physicochemical Characterization

Formulation ID	Mean Diameter (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)
SR149-NP-01	TBD	TBD	TBD
SR149-NP-02	TBD	TBD	TBD
Control-NP	TBD	TBD	TBD

Table 2: Dye Loading and Fluorescence Properties

Formulation ID	Encapsulation Efficiency (%)	Loading Content (%)	Relative Fluorescence Intensity (a.u.)
SR149-NP-01	TBD	TBD	TBD
SR149-NP-02	TBD	TBD	TBD
Control-NP	N/A	N/A	Background

Application: In Vitro Cellular Imaging

This protocol provides a general workflow for visualizing the uptake of **Solvent Red 149**-labeled nanoparticles by cultured cells.

Materials:

- **Solvent Red 149**-labeled nanoparticles

- Control (unlabeled) nanoparticles
- Cell line of interest (e.g., HeLa, MCF-7) cultured on glass-bottom dishes
- Complete cell culture medium
- Hoechst 33342 or DAPI (for nuclear counterstaining)
- 4% Paraformaldehyde (PFA) in PBS
- Fluorescence microscope with appropriate filter sets

Protocol:

- Seed cells on glass-bottom dishes and allow them to adhere overnight.
- Remove the culture medium and replace it with fresh medium containing the fluorescent nanoparticles at a desired concentration (e.g., 50-100 $\mu\text{g/mL}$). Include a dish with unlabeled nanoparticles as a control.
- Incubate the cells for a specified time (e.g., 2, 4, or 24 hours) at 37°C.
- Remove the nanoparticle-containing medium and wash the cells three times with warm PBS to remove non-internalized particles.
- Fixation & Staining:
 - Fix the cells by adding 4% PFA for 15 minutes at room temperature.
 - Wash three times with PBS.
 - Add a nuclear counterstain like Hoechst 33342 (diluted in PBS) for 10 minutes.
 - Wash twice with PBS.
- Imaging:
 - Add fresh PBS to the dish.

- Image the cells using a fluorescence microscope. Use the DAPI channel to locate the cell nuclei and a red channel (e.g., TRITC or Texas Red filter set) to visualize the **Solvent Red 149**-labeled nanoparticles.

The resulting images will show the cellular uptake and subcellular localization of the nanoparticles, with red fluorescence indicating their position relative to the blue-stained nuclei.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ranbar 4B Red Fluorescent Dye – Solvent Red 149 [ranbarr.com]
- 2. China Solvent Red 149 / CAS 21295-57-8/71902-18-6 factory and manufacturers | Precise Color [precisechem.com]
- 3. Solvent Red 149 Dyes | C.I. No 674700 Manufacturers in India [colorantsgroup.com]
- 4. Page loading... [guidechem.com]
- 5. Solvent Red 149, Fluorescent Red HFG, CAS 21295-57-8 [xcwydyes.com]
- 6. Solvent red 149|CAS NO.71902-18-6 [xcolorpigment.com]
- 7. Solvent Red 149 CAS#: 21295-57-8 [amp.chemicalbook.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Solvent Red 149 for Fluorescent Nanoparticle Labeling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1293832#use-of-solvent-red-149-as-a-fluorescent-tag-for-nanoparticles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com